molecular formula C20H30N2O4S B2827601 3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide CAS No. 2034590-23-1

3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2827601
CAS No.: 2034590-23-1
M. Wt: 394.53
InChI Key: LLIUHEWZSWSLNW-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide (CAS 2034590-23-1) is an organic compound with the molecular formula C20H30N2O4S and a molecular weight of 394.53 g/mol . This chemical features a benzenesulfonyl group linked to a propanamide chain, which is connected to a piperidine ring and an oxane (tetrahydro-2H-pyran) heterocycle, creating a complex structure of interest in medicinal chemistry research . The compound is offered in various quantities for research purposes, with availability from 2mg to 40mg . Researchers are exploring the properties of benzenesulfonamide derivatives, as related compounds have shown promise in various biochemical applications. For instance, some benzenesulfonamide analogues have been investigated for their ability to inhibit carbonic anhydrase (CA) isoforms, a target in anti-inflammatory research . Other studies on structurally related sulfonamide compounds have demonstrated anti-tumor activity by inducing ferroptosis, a form of iron-dependent programmed cell death, in cancer cells . This product is intended for research and further investigation in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material according to their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c23-20(10-15-27(24,25)19-4-2-1-3-5-19)21-16-17-6-11-22(12-7-17)18-8-13-26-14-9-18/h1-5,17-18H,6-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIUHEWZSWSLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of benzenesulfonyl chloride with a piperidine derivative, followed by the introduction of the oxane ring through a nucleophilic substitution reaction. The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The piperidine and oxane rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted piperidine and oxane derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine and oxane rings can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name (IUPAC) Molecular Formula Key Substituents Pharmacological Class Key Properties/Findings References
Target Compound Not explicitly reported (estimated: ~C₂₁H₂₉N₂O₄S) 3-(Benzenesulfonyl), N-{[1-(oxan-4-yl)piperidin-4-yl]methyl} Hypothetical CNS modulator Sulfonamide enhances metabolic stability; oxan-4-yl improves solubility
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide C₂₂H₂₆F₂N₂O 2-Fluorophenyl, phenethyl-piperidine Opioid (fentanyl analog) High μ-opioid receptor affinity; controlled substance per UN conventions
4-Fluoroisobutyrylfentanyl (4F-iBF) C₂₃H₂₈FN₂O 4-Fluorophenyl, isobutyramide-piperidine Synthetic opioid ~10x potency compared to morphine; associated with overdose fatalities
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ Methoxymethyl, phenyl Unclassified (unknown toxicity) Listed as 100% unknown toxicity in safety reports
(2S)-2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide C₂₁H₂₅N₃O₄S Benzenesulfonyl-piperidine, methoxyphenyl Chiral building block Utilized in drug discovery for kinase inhibition scaffolds

Key Structural Differences and Implications

Sulfonamide vs. Aryl Groups: The target compound’s benzenesulfonyl group distinguishes it from fentanyl analogs (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide), which rely on aryl groups (e.g., fluorophenyl) for receptor binding. In contrast, the sulfonamide moiety may enhance metabolic stability and solubility, as seen in kinase inhibitors like the compound from .

Oxan-4-yl vs. Phenethyl Modifications: The oxan-4-yl group in the target compound replaces the phenethyl moiety found in fentanyl analogs. Phenethyl is critical for μ-opioid receptor binding in fentanyls, suggesting the target compound may act on non-opioid targets (e.g., serotonin or sigma receptors) . The oxan-4-yl ring (tetrahydropyran) could confer conformational rigidity, improving selectivity for enzymes like cyclooxygenases or proteases .

Piperidine Substitution Patterns: The piperidine-4-ylmethyl group in the target compound is analogous to fentanyl derivatives but lacks the phenethyl "anchor" required for opioid activity.

Biological Activity

The compound 3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly as a modulator of chemokine receptors. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N2O3SC_{17}H_{24}N_{2}O_{3}S, featuring a benzenesulfonyl group and a piperidine moiety. The oxan-4-yl group contributes to its structural diversity, which may influence its biological interactions.

PropertyValue
Molecular Weight336.45 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified
LogPNot available

Modulation of Chemokine Receptors

Research has indicated that compounds similar to 3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide can act as modulators of chemokine receptors, particularly CCR5. These receptors are crucial in immune response and are implicated in various diseases, including HIV.

A study highlighted the synthesis of piperidine derivatives that demonstrated significant CCR5 antagonistic activity. The structure-activity relationship (SAR) analysis suggested that modifications to the piperidine and sulfonamide groups could enhance receptor binding affinity and selectivity .

Antiviral Activity

The compound's potential antiviral properties were evaluated through its activity against HIV strains. In vitro assays demonstrated that certain derivatives exhibited promising anti-HIV activity, with IC50 values significantly lower than those of existing antiviral agents . The mechanism involves blocking the viral entry into host cells by inhibiting the CCR5 receptor.

Case Studies

  • HIV Research : A series of piperidine derivatives were tested for their efficacy against HIV. One derivative showed an IC50 value of 0.020 µM against CCR3, indicating potent activity that could be leveraged for therapeutic development .
  • Inflammatory Diseases : Another study explored the use of similar compounds in treating inflammatory conditions by targeting chemokine pathways. The findings suggested a reduction in inflammatory markers in animal models treated with these compounds .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the piperidine ring and the benzenesulfonyl moiety significantly affect biological activity. For instance:

  • Piperidine Substituents : Variations in substituents on the piperidine ring can enhance binding affinity to CCR5.
  • Sulfonamide Group : The presence of a sulfonamide group is critical for maintaining receptor interaction and biological efficacy .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Piperidine substitutionIncreased CCR5 affinity
Benzenesulfonyl groupEssential for receptor binding
Oxan-4-yl inclusionEnhances solubility

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling benzenesulfonyl chloride with a piperidine-oxane intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt under inert atmosphere (argon/nitrogen) to minimize side reactions .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common for sulfonamide formation, with reflux conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (2-propanol) to achieve ≥95% purity .
    • Analytical Validation : Confirm structural integrity via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine CH2_2 at δ 2.2–2.8 ppm) and LC-MS (m/z calculated for C22_{22}H30_{30}N2_2O4_4S: 442.5; observed: 443.2 [M+H]+) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

TechniqueParametersUtility
NMR 1H^1H, 13C^{13}C, 2D-COSYAssign stereochemistry and verify piperidine-oxane ring conformation .
LC-MS ESI+ mode, C18 columnDetect impurities (e.g., unreacted sulfonyl chloride) .
HPLC Reverse-phase, UV detection (λ = 255 nm)Quantify purity and monitor degradation products .
  • Conflict Resolution : Cross-validate using multiple techniques (e.g., IR for sulfonamide C=O stretch ~1350 cm1^{-1}) and compare with synthesized analogs (e.g., 4-acetyl-benzenesulfonamide derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like carbonic anhydrase (sulfonamide moiety interacts with Zn2+^{2+} active site) .
  • MD Simulations : Analyze stability of piperidine-oxane conformation in aqueous environments (AMBER force field, 100-ns trajectories) .
  • SAR Insights : Compare with analogs (e.g., N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide) to identify critical substituents .

Q. What experimental strategies address discrepancies in reported bioactivity data (e.g., IC50_{50} variability across studies)?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., fixed ATP concentration in kinase assays) and control for solvent effects (DMSO ≤0.1% v/v) .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess if oxidative metabolites (e.g., piperidine N-oxides) contribute to variability .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (pH, temperature) causing IC50_{50} shifts .

Q. How can structural contradictions between crystallographic data and NMR-derived conformations be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with a target protein (e.g., BSA for solubility) to resolve absolute configuration .
  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect ring-flipping in the piperidine-oxane system (ΔG‡ calculation) .
  • Theoretical Validation : Compare DFT-calculated (B3LYP/6-31G*) vs. experimental bond angles to identify steric strain .

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